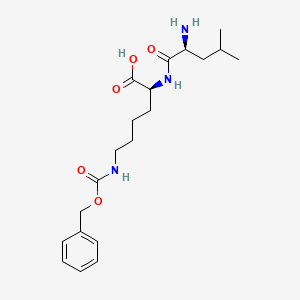

H-Leu-Lys(Z)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDHNTHWLUFXHK-IRXDYDNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of H-Leu-Lys(Z)-OH in Modern Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of biochemical research and drug development, the synthesis of custom peptides with high fidelity and purity is paramount. The dipeptide Nα-L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, commonly abbreviated as H-Leu-Lys(Z)-OH, serves as a critical building block in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the role and application of this compound, detailing its utility in streamlining the synthetic process, the strategic importance of the benzyloxycarbonyl (Z) protecting group, and explicit experimental protocols for its incorporation and subsequent deprotection. This document is intended to be a practical resource for researchers, offering both theoretical understanding and actionable methodologies for the successful synthesis of complex peptides.

Core Concepts: The Role of this compound in Peptide Synthesis

This compound is a dipeptide composed of Leucine (Leu) and Lysine (B10760008) (Lys). The key feature of this reagent is the presence of a benzyloxycarbonyl (Z or Cbz) group protecting the ε-amino group of the lysine side chain. This pre-formed dipeptide block offers several advantages in the stepwise chemical synthesis of peptides, a process that overwhelmingly relies on solid-phase peptide synthesis (SPPS).

The foundational principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple washing and filtration. The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide.

The use of dipeptide units like this compound can enhance the efficiency of the synthesis in several ways:

-

Increased Coupling Efficiency: By adding two amino acid residues in a single coupling step, the number of reaction cycles is reduced, which can lead to a higher overall yield and purity of the final peptide. This is particularly beneficial for the synthesis of long peptides where the cumulative yield of many individual coupling steps can be low.

-

Reduced Steric Hindrance: In some cases, the coupling of a single amino acid to a sterically hindered N-terminus of a growing peptide chain can be challenging. A dipeptide may adopt a conformation that facilitates a more efficient coupling reaction.

-

Prevention of Side Reactions: The pre-formed peptide bond in the dipeptide eliminates the risk of side reactions that could occur during the activation and coupling of the individual amino acids.

The benzyloxycarbonyl (Z) group is a classic and robust protecting group for the primary amine on the lysine side chain. Its stability under the conditions used for the removal of the temporary Nα-protecting group (typically Fmoc or Boc) is crucial for preventing the formation of branched peptides.

Quantitative Data in Peptide Synthesis

The success of a peptide synthesis is ultimately measured by the yield and purity of the final product. The following tables provide illustrative quantitative data for the key steps involving the use of a Leu-Lys(Z) moiety in a typical Fmoc-based solid-phase peptide synthesis. These values are representative of what can be expected in a well-optimized synthesis.

Table 1: Representative Coupling Efficiency of Fmoc-Leu-OH to Lys(Z)-Resin

| Parameter | Value |

| Resin Loading | 0.5 mmol/g |

| Scale | 0.1 mmol |

| Fmoc-Leu-OH Equivalents | 3 eq. |

| Coupling Reagent (HBTU) | 2.9 eq. |

| Base (DIPEA) | 6 eq. |

| Coupling Time | 2 hours |

| Coupling Efficiency | >99% |

Note: Coupling efficiency is often monitored qualitatively by a Kaiser test and can be quantitatively determined by UV-Vis spectrophotometry of the Fmoc deprotection product.

Table 2: Overall Yield and Purity for a Model Hexapeptide Synthesis

| Parameter | Value |

| Peptide Sequence | Ac-Arg-Gly-Leu-Lys(Z)-Ala-Phe-NH₂ |

| Synthesis Scale | 0.1 mmol |

| Theoretical Yield | 105 mg |

| Crude Peptide Yield | 89 mg (85%) |

| Purity of Crude Peptide (HPLC) | ~75% |

| Yield after Purification | 50 mg (48%) |

| Final Purity (HPLC) | >98% |

Experimental Protocols

The following are detailed methodologies for the incorporation of a Leu-Lys(Z) unit into a peptide sequence using Fmoc-based solid-phase peptide synthesis, followed by the deprotection of the Z group.

Protocol for Coupling of Fmoc-Leu-OH to a Lys(Z)-Functionalized Resin

This protocol outlines the steps for the elongation of a peptide chain by adding a Leucine residue to a resin-bound Lysine with a Z-protected side chain.

Materials:

-

Fmoc-Lys(Z)-Wang resin (or similar)

-

Fmoc-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (OxymaPure®)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Place the Fmoc-Lys(Z)-Wang resin (1.0 eq) in the synthesis vessel. Add DMF to swell the resin for 30-60 minutes. Drain the DMF.

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes. Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Leu-OH (3.0 eq) and OxymaPure® (3.0 eq) in DMF. Add DIC (3.0 eq) to the solution and allow it to pre-activate for 2-5 minutes.

-

Coupling: Add the activated Fmoc-Leu-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection cycle or for final cleavage.

Protocol for the Deprotection of the Benzyloxycarbonyl (Z) Group

The Z group is typically removed under strong acidic conditions or by catalytic hydrogenation. The choice of method depends on the other protecting groups present in the peptide and the peptide's overall stability.

Method A: Deprotection by Catalytic Hydrogenation

This is a mild method for removing the Z group.

Materials:

-

Peptide with Lys(Z) moiety

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (B129727) (MeOH) or Acetic Acid (AcOH)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the peptide containing the Lys(Z) group in a suitable solvent such as methanol or acetic acid.

-

Carefully add the Pd/C catalyst to the solution (typically 10-50% by weight of the peptide).

-

Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-24 hours.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate to obtain the deprotected peptide.

Method B: Deprotection with Strong Acid (HBr in Acetic Acid)

This is a harsher method and should be used with caution, ensuring compatibility with other protecting groups.

Materials:

-

Peptide with Lys(Z) moiety

-

33% (w/w) Hydrogen Bromide (HBr) in acetic acid

-

Diethyl ether, cold

-

Centrifuge

Procedure:

-

Dissolve the peptide containing the Lys(Z) group in a minimal amount of acetic acid.

-

Add the 33% HBr in acetic acid solution to the peptide solution.

-

Allow the reaction to proceed at room temperature for 30-90 minutes. Monitor the reaction by HPLC.

-

Once the deprotection is complete, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizing the Workflow and Logic

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key stages of deprotection, washing, and coupling.

Logical Relationship of Protecting Groups

This diagram illustrates the orthogonal relationship between the temporary Nα-Fmoc protecting group and the permanent side-chain protecting groups, including the Z group on Lysine.

Conclusion

This compound is a valuable reagent in the arsenal (B13267) of the peptide chemist. Its use as a dipeptide building block can offer strategic advantages in the synthesis of complex peptides, potentially improving yields and purity. The robust benzyloxycarbonyl protecting group on the lysine side chain ensures the prevention of unwanted side reactions during chain elongation. A thorough understanding of the principles of solid-phase peptide synthesis, coupled with optimized protocols for coupling and deprotection, as detailed in this guide, will enable researchers and drug development professionals to effectively utilize this compound in their pursuit of novel and impactful peptide-based molecules.

An In-depth Technical Guide on the Potential Biological Function and Activity of H-Leu-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Lys(Z)-OH, chemically known as L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, is a dipeptide derivative. Structurally, it consists of the amino acids Leucine (B10760876) and Lysine (B10760008), with the epsilon-amino group of the Lysine side chain protected by a benzyloxycarbonyl (Z) group. While extensively utilized as a building block in solid-phase and solution-phase peptide synthesis due to the stability of the Z-group under various coupling conditions, its intrinsic biological functions and activities are not well-documented in publicly available literature.

This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound based on the known functions of its constituent parts: the Leu-Lys dipeptide core and the benzyloxycarbonyl protecting group. Furthermore, this document furnishes detailed experimental protocols and workflows for researchers to investigate these hypothesized activities, thereby addressing the current knowledge gap in the scientific literature.

Chapter 1: Inferred Biological Profile based on Structural Components

The biological activity of this compound can be inferred by examining its core dipeptide structure and the influence of the Nε-benzyloxycarbonyl group.

The Leu-Lys Dipeptide Core: A Foundation for Bioactivity

The unprotected dipeptide, Leucyl-Lysine (Leu-Lys), has been shown to possess notable biological properties. Research indicates that this dipeptide exhibits antioxidant and anti-aging effects. A study on Caenorhabditis elegans demonstrated that Leu-Lys can prolong lifespan by mitigating oxidative and glycative stress.[1][2] Specifically, it was observed to scavenge reactive oxygen species (ROS) and suppress the formation of advanced glycation end products (AGEs).[1][2]

| Biological Activity of Leu-Lys Dipeptide | Model System | Observed Effects | Reference |

| Antioxidant Activity | In vitro | Scavenging of various reactive oxygen species. | [1][2] |

| Antiglycation Activity | In vitro (BSA-glucose model) | Suppression of advanced glycation end product (AGEs) formation. | [1] |

| Anti-aging | Caenorhabditis elegans | Significant prolongation of mean lifespan; reduction of intracellular ROS. | [1][2] |

| Nutrient Metabolism | Turbot (Scophthalmus maximus) | Influences amino acid transport and metabolism, suggesting a role in nutrient utilization. | [2] |

The Nε-Benzyloxycarbonyl (Z) Group: More Than Just a Protecting Group

The benzyloxycarbonyl (Z) group is a common amine protecting group in peptide synthesis. While its primary role is synthetic, its presence in a molecule can influence biological properties. The Z-group's aromatic nature and hydrophobicity can impact a peptide's interaction with biological targets and its pharmacokinetic profile.

For instance, studies on other Z-protected lysine derivatives have shown high in vitro inhibitory activity against enzymes like Angiotensin-Converting Enzyme (ACE). However, this activity was diminished in vivo, likely due to increased binding to serum proteins, a phenomenon that can be attributed to the hydrophobic Z-group. Furthermore, the Z-group can mimic aromatic amino acid residues, potentially influencing peptide conformation and interaction with target proteins.[3]

Potential Antimicrobial and Antitumor Activity

Peptides rich in Leucine and Lysine residues are well-known for their antimicrobial and antitumor activities.[1][4] The cationic nature of Lysine facilitates interaction with negatively charged bacterial or cancer cell membranes, while the hydrophobicity of Leucine promotes membrane disruption.[4] Although this compound is a simple dipeptide, the presence of both a cationic center (the alpha-amino group of Leucine) and hydrophobic moieties (the Leucine side chain and the Z-group) suggests a potential, albeit likely weak, for antimicrobial or cytotoxic effects.

Chapter 2: Proposed Experimental Protocols for Functional Characterization

To elucidate the biological functions of this compound, the following experimental protocols are proposed.

Antimicrobial Activity Assays

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Materials:

-

This compound

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (600 nm)

-

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water).

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well containing the dipeptide dilutions. Include a positive control (bacteria in MHB without the dipeptide) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

-

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

-

Protocol:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-plate the aliquot onto an MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

-

Antioxidant Activity Assays

This assay measures the ability of a compound to act as a free radical scavenger.

-

Materials:

-

This compound

-

DPPH solution in methanol

-

Methanol

-

Ascorbic acid (positive control)

-

Spectrophotometer (517 nm)

-

-

Protocol:

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, mix the dipeptide solutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Enzyme Inhibition Assays (General Protocol)

This general protocol can be adapted to screen this compound against various enzymes, such as proteases (e.g., trypsin, chymotrypsin) or ACE.

-

Materials:

-

This compound

-

Target enzyme (e.g., Trypsin)

-

Substrate for the target enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Assay buffer specific to the enzyme

-

Known inhibitor for the target enzyme (positive control)

-

96-well plate

-

Spectrophotometer

-

-

Protocol:

-

Prepare a stock solution of this compound and a known inhibitor.

-

In a 96-well plate, add the assay buffer, the target enzyme, and various concentrations of this compound or the known inhibitor.

-

Pre-incubate the plate for a defined period at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance of the product at a specific wavelength over time.

-

Calculate the percentage of inhibition and, if applicable, determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Chapter 3: Data Presentation and Visualization

Quantitative Data Summary

A significant knowledge gap exists regarding the quantitative biological activity of this compound. The following table highlights the lack of available data for key inhibitory and activity metrics.

| Parameter | Target | Value | Reference |

| IC50 | Specific Enzyme | Data not available | N/A |

| Ki | Specific Enzyme | Data not available | N/A |

| MIC | Bacterial/Fungal Strain | Data not available | N/A |

| EC50 | Cellular Process | Data not available | N/A |

Visualizations

The following diagrams illustrate proposed experimental workflows and hypothetical mechanisms of action for this compound.

References

- 1. Antibiotic activity of Leu-Lys rich model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of H-Leu-Lys(Z)-OH in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Leu-Lys(Z)-OH, or L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, serves as a critical building block in the intricate field of peptide synthesis. Its unique structural and chemical characteristics, featuring a hydrophobic leucine (B10760876) residue and a lysine (B10760008) residue with a strategically protected ε-amino group, make it an invaluable tool for the construction of complex peptides with diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and purification protocols. Furthermore, it explores its application in the synthesis of bioactive peptides, particularly those with antimicrobial and antitumor properties, and elucidates the underlying mechanism of action. This document is intended to be a thorough resource for researchers and professionals engaged in peptide chemistry and drug development, offering both theoretical insights and practical methodologies.

Introduction to this compound

This compound is a dipeptide derivative that plays a pivotal role in solution-phase and solid-phase peptide synthesis. The molecule consists of L-leucine N-terminally linked to L-lysine. The defining feature of this reagent is the benzyloxycarbonyl (Z or Cbz) protecting group attached to the ε-amino group of the lysine side chain. This protection is crucial as it prevents unwanted side reactions at the lysine's side chain during peptide elongation, thereby directing the formation of the peptide bond to the α-amino group. The presence of the bulky, hydrophobic leucine residue and the protected lysine imparts specific conformational properties to the peptides being synthesized.

The Leu-Lys motif is frequently found in a variety of bioactive peptides, including antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and certain anticancer agents. The strategic use of this compound allows for the precise incorporation of this dipeptide unit, which can be critical for the final peptide's structure, function, and therapeutic efficacy.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following tables summarize key quantitative data for this dipeptide.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34990-61-9 | |

| Molecular Formula | C₂₀H₃₁N₃O₅ | MedChemExpress |

| Molecular Weight | 393.48 g/mol | |

| Appearance | White to off-white solid | MedChemExpress |

| Storage Conditions | 2-8°C, protected from light, stored under inert gas | MySkinRecipes |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Reference |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: 394.23 | (Predicted) |

| ¹H NMR (400 MHz, MeOD-d₄) δ (ppm) | No specific data found for this compound. Representative shifts for Leu and Lys(Z) residues are provided in the experimental section. | |

| ¹³C NMR (100 MHz, MeOD-d₄) δ (ppm) | No specific data found for this compound. Representative shifts for Leu and Lys(Z) residues are provided in the experimental section. |

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through a multi-step process involving the coupling of appropriately protected leucine and lysine precursors, followed by selective deprotection. A common strategy involves the coupling of an N-terminally protected leucine, such as Boc-Leu-OH, with a lysine derivative where the α-amino group is free and the ε-amino group is protected, such as H-Lys(Z)-OH. The resulting protected dipeptide, Boc-Leu-Lys(Z)-OH, is then selectively deprotected at the N-terminus to yield the final product.

Experimental Protocol: Solution-Phase Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from Boc-Leu-OH and H-Lys(Z)-OH.

Step 1: Synthesis of Boc-Leu-Lys(Z)-OH

-

Materials:

-

Boc-Leu-OH (1.0 eq)

-

H-Lys(Z)-OH (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure: a. Dissolve Boc-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. b. In a separate flask, dissolve H-Lys(Z)-OH (1.0 eq) and DIPEA (1.0 eq) in the same solvent. c. Cool both solutions to 0 °C in an ice bath. d. Add the H-Lys(Z)-OH solution to the Boc-Leu-OH solution with stirring. e. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. f. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. g. Monitor the reaction progress by Thin Layer Chromatography (TLC). h. Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). i. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. j. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Leu-Lys(Z)-OH. k. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: N-terminal Deprotection to Yield this compound

-

Materials:

-

Boc-Leu-Lys(Z)-OH (from Step 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure: a. Dissolve the purified Boc-Leu-Lys(Z)-OH in a solution of 25-50% TFA in DCM (v/v). b. Stir the reaction at room temperature for 30-60 minutes. c. Monitor the deprotection by TLC. d. Once complete, remove the solvent and excess TFA under reduced pressure. e. The resulting product, this compound, can be precipitated and washed with cold diethyl ether.

A similar synthesis starting from BOC-Leu-Lys(Z)-CHA has been reported to yield H-Leu-Lys(Z)-CHA·HCl in 98% yield after deprotection with 2N HCl/AcOH.[1]

Purification and Characterization

The purification of this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

-

Instrumentation and Reagents:

-

Preparative HPLC system with a C18 column.

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Procedure: a. Dissolve the crude this compound in a minimal amount of Mobile Phase A. b. Inject the sample onto the C18 column. c. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). d. Monitor the elution profile at 220 nm. e. Collect the fractions corresponding to the main peak. f. Analyze the purity of the collected fractions by analytical HPLC. g. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

-

Mass Spectrometry: The identity of the purified this compound can be confirmed by ESI-MS, which should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 394.23.

Role in Peptide Synthesis

This compound is a versatile building block for the synthesis of peptides containing the Leu-Lys motif. Its primary application is in solution-phase peptide synthesis, where it can be coupled to other amino acids or peptide fragments.

Solution-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a general workflow for the incorporation of this compound into a growing peptide chain in solution-phase synthesis.

Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it an orthogonal protecting group. The Z group is typically removed by catalytic hydrogenation.

Experimental Protocol: Z-Group Deprotection by Catalytic Hydrogenation

-

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol or another suitable solvent

-

Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

-

-

Procedure: a. Dissolve the Z-protected peptide in methanol. b. Carefully add a catalytic amount of 10% Pd/C (typically 10% by weight of the peptide). c. Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times. d. Stir the reaction mixture under a hydrogen atmosphere at room temperature. e. Monitor the reaction by TLC or HPLC until the starting material is consumed. f. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. g. Wash the Celite® pad with methanol. h. Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.

Biological Role of Leu-Lys Containing Peptides

Peptides rich in leucine and lysine residues often exhibit potent antimicrobial and antitumor activities.[2][3] The amphipathic nature of these peptides, arising from the hydrophobic leucine and the positively charged lysine residues, is key to their mechanism of action.

Mechanism of Action: Membrane Disruption

The primary mechanism by which many Leu-Lys rich peptides exert their cytotoxic effects is through the disruption of cell membranes.[2] This process is generally initiated by the electrostatic attraction between the positively charged lysine residues of the peptide and the negatively charged components of microbial or cancer cell membranes (e.g., phospholipids, teichoic acids).

The subsequent steps can be described by several models, including the "barrel-stave," "toroidal pore," and "carpet" models. In all these models, the hydrophobic leucine residues play a crucial role in inserting into and destabilizing the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell lysis.

The following diagram illustrates a generalized mechanism of membrane disruption by a Leu-Lys rich peptide.

Conclusion

This compound is a cornerstone dipeptide in the arsenal (B13267) of peptide chemists. Its strategic design, combining a key bioactive motif with an orthogonal protecting group, facilitates the efficient and controlled synthesis of complex peptides. The methodologies for its synthesis, purification, and incorporation into peptide chains are well-established, offering reliability and scalability. Furthermore, the biological significance of the Leu-Lys motif, particularly in the context of membrane-disrupting antimicrobial and antitumor peptides, underscores the importance of this compound in the development of novel therapeutic agents. This guide has provided a detailed technical overview to aid researchers and drug development professionals in leveraging the full potential of this versatile building block.

References

Nε-Z-L-lysine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Nε-Z-L-lysine in Peptide Synthesis, Drug Delivery, and as a Modulator of Biological Pathways

Nε-Z-L-lysine, a derivative of the essential amino acid L-lysine where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group, serves as a critical building block in the synthesis of complex peptides and has emerging applications in drug development and biochemical research.[1][2][3][4] This technical guide provides a comprehensive overview of its research applications, supported by quantitative data, detailed experimental protocols, and visualizations of associated biological and experimental workflows.

Core Applications in Peptide Synthesis

The primary application of Nε-Z-L-lysine lies in solid-phase peptide synthesis (SPPS), where the Z-group provides robust protection of the lysine (B10760008) side chain, preventing unwanted reactions during peptide elongation.[3][4] This protection is stable under the conditions used for the removal of temporary Nα-protecting groups like Fmoc and Boc.

Quantitative Data in Peptide Synthesis

The efficiency of incorporating Nε-Z-L-lysine and the subsequent deprotection of the Z group are critical parameters in peptide synthesis. While specific quantitative data for Nε-Z-L-lysine is not extensively available in the public domain, the following tables provide representative yields for the synthesis of related Nε-protected lysine derivatives and general peptide coupling efficiencies, which can serve as a benchmark.

| Step | Reagents and Conditions | Yield (%) | Reference |

| Synthesis of Boc-Lys(Boc)-OH | Lysine hydrochloride, (Boc)₂O, NaHCO₃, Dioxane/Water | 85 | [5] |

| Synthesis of Generation 1 Poly(L-lysine) Dendron | Boc-Lys(Boc)-OH, H-Lys(Z)-OBzl, EDC, HOBt, DIPEA, CH₂Cl₂ | 81 | [5] |

| Synthesis of Generation 2 Poly(L-lysine) Dendron | G1-dendron, Boc-Lys(Boc)-OH, EDC, HOBt, DIPEA, CH₂Cl₂ | 82 | [5] |

| Synthesis of Generation 3 Poly(L-lysine) Dendron | G2-dendron, Boc-Lys(Boc)-OH, EDC, HOBt, DIPEA, CH₂Cl₂/MeOH | 75 | [5] |

Table 1: Synthesis Yields of Nε-Protected Lysine Derivatives and Dendrimers. This table illustrates the typical yields achieved during the synthesis of Nε-Boc protected lysine and its subsequent use in the generation of poly(L-lysine) dendrons.

| Peptide Sequence | Coupling Method | Average Coupling Yield (%) | Reference |

| ACP(65–74) | HATU/DMSO in situ neutralization | 99.2 | [6] |

| PnIA(A10L) | HATU/DMSO in situ neutralization | 99.4 | [6] |

| PR(81–99) | HATU/DMSO in situ neutralization | 97.9 | [6] |

| Dipeptide (Gln-Asn) | Isonitrile-mediated | 95 | [7] |

| Tripeptide | Isonitrile-mediated | 85 | [7] |

Table 2: Representative Coupling Efficiencies in Solid-Phase Peptide Synthesis. This table showcases high coupling efficiencies achievable with modern coupling reagents, which are relevant for the incorporation of Nε-Z-L-lysine into peptide chains.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Nε-Z-L-lysine in research. The following sections provide established protocols for its synthesis and use in SPPS.

Synthesis of Nε-Z-L-lysine Hydrochloride

This protocol describes a common method for the preparation of Nε-Z-L-lysine hydrochloride.

Materials:

-

L-lysine hydrochloride

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Butanol

-

Water

Procedure:

-

Dissolve L-lysine hydrochloride in water at room temperature.

-

Adjust the pH to approximately 10.5 with 30% sodium hydroxide.

-

While maintaining the temperature between 20-23°C and the pH between 10.3 and 10.8, simultaneously add benzyl chloroformate and 30% sodium hydroxide over 2 hours.

-

After the addition, continue stirring for an additional hour at room temperature.

-

Adjust the pH to 5.3 with 37% hydrochloric acid.

-

The resulting Nε-benzyloxycarbonyl-L-lysine can be further processed into its N-carboxyanhydride (NCA) for polymerization or used directly in peptide synthesis. For the NCA, the product is dissolved in a suitable solvent like acetone and treated with a halogenating agent (e.g., oxalyl chloride with DMF).

-

For purification of Nε-Z-L-lysine, the reaction mixture can be extracted with toluene to remove impurities. The aqueous phase is then acidified to pH 1.3 and extracted with butanol. The product is then isolated from the butanol phase.

Expected Yield: While specific yields can vary, this method is generally efficient for the large-scale preparation of Nε-Z-L-lysine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine discovery and background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine, a dipeptide of interest in biochemical and pharmaceutical research. Due to the limited direct literature on this specific molecule, this document focuses on its synthesis from well-characterized precursors, its physicochemical properties, and potential biological significance extrapolated from related compounds. Detailed experimental protocols for its synthesis are provided, alongside structured data and visualizations to support laboratory applications.

Introduction and Background

L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine is a dipeptide composed of L-leucine and a modified L-lysine residue. The lysine (B10760008) side chain's epsilon-amino group (N6) is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group strategy is fundamental in peptide chemistry to ensure specific peptide bond formation at the α-amino group. The resulting dipeptide possesses both a hydrophobic leucine (B10760876) residue and a protected lysine, giving it unique chemical properties that may be leveraged in drug design and biochemical studies.

The benzyloxycarbonyl group is a classic amine protecting group, removable by catalytic hydrogenolysis, which allows for selective deprotection in complex syntheses. The presence of the Z-group on the lysine side chain prevents unwanted reactions and allows the α-amino group of lysine to form a peptide bond with another amino acid, in this case, L-leucine.

While direct discovery literature for this specific dipeptide is scarce, its synthesis relies on established principles of solution-phase peptide synthesis. The primary precursor, N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH), is a commercially available and well-characterized amino acid derivative used as a building block in the synthesis of peptides and peptidomimetics.[1][2]

Physicochemical and Quantitative Data

The quantitative data available primarily pertains to the key precursor, N6-[(benzyloxy)carbonyl]-L-lysine. The properties of the final dipeptide can be extrapolated from its constituent amino acids.

Table 1: Physicochemical Properties of N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)

| Property | Value | Source |

| CAS Number | 1155-64-2 | [3][4] |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [3][4] |

| Molecular Weight | 280.32 g/mol | [3][5] |

| Appearance | White to off-white powder/crystalline solid | [3][6] |

| Melting Point | ~259 °C (decomposition) | [3][5][7] |

| Optical Activity [α]20/D | +15.5 ± 1° (c = 1% in 1 M HCl) | [3] |

| Solubility | Soluble in aqueous base, dilute acid. Insoluble in water, ethanol, and DMSO under neutral conditions. | [1][7][8] |

| Storage Conditions | Room temperature, keep in a dark place under an inert atmosphere. | [5] |

Table 2: Theoretical Properties of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine

| Property | Theoretical Value | Notes |

| Molecular Formula | C₂₀H₃₁N₃O₅ | Calculated |

| Molecular Weight | 393.48 g/mol | Calculated |

| Description | A dipeptide with a free N-terminus (Leucine) and a protected Lysine side chain. | - |

Experimental Protocols

The synthesis of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine is presented as a two-stage process: first, the synthesis of the key precursor H-Lys(Z)-OH, followed by the coupling of a protected L-leucine and subsequent deprotection.

Synthesis of N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)

This protocol is adapted from established methods for the selective protection of the lysine ε-amino group.

Materials:

-

L-lysine

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Water

-

Aqueous sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-lysine (1.0 equivalent) in water at pH 12, maintained by the addition of aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Separately, prepare a solution of benzyl chloroformate (1.05 equivalents) in THF.

-

Slowly add the benzyl chloroformate solution to the stirring L-lysine solution at 0 °C, while maintaining the pH at 12 with aqueous NaOH.

-

After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Partially concentrate the mixture under vacuum to remove THF.

-

Adjust the pH of the aqueous solution to 5.6 with hydrochloric acid to precipitate the product.

-

Filter the resulting suspension and wash the solid residue with chloroform.

-

Dry the product under vacuum to yield H-Lys(Z)-OH.

Synthesis of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine

This protocol describes a standard solution-phase peptide coupling using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents. This requires an N-terminally protected L-leucine, for example, Boc-L-Leucine (Boc-Leu-OH).

Step 1: Peptide Coupling

Materials:

-

N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)

-

N-Boc-L-leucine (Boc-Leu-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1N HCl, saturated NaHCO₃, and brine for washing

Procedure:

-

Dissolve Boc-Leu-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Add H-Lys(Z)-OH (1.0 equivalent) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected dipeptide, Boc-Leu-Lys(Z)-OH.

Step 2: N-terminal Deprotection (Boc Removal)

Materials:

-

Boc-Leu-Lys(Z)-OH (from previous step)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the protected dipeptide, Boc-Leu-Lys(Z)-OH, in a solution of 25-50% TFA in DCM (v/v).

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and excess TFA under reduced pressure to yield the final product, L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine, as a TFA salt.

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for producing the target dipeptide.

Caption: Solution-phase synthesis of this compound.

Peptide Coupling Mechanism (DCC/HOBt)

This diagram outlines the logical relationship between reactants during the key peptide bond formation step.

Caption: DCC/HOBt mediated peptide bond formation.

Potential Biological Significance and Applications

While the specific biological activity of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine has not been extensively reported, the properties of related dipeptides provide a basis for potential research applications.

-

Antioxidant and Anti-aging Properties: Dipeptides containing leucine and lysine (Leu-Lys) have demonstrated antioxidant activities against reactive oxygen species (ROS) and have been shown to extend the lifespan of C. elegans, suggesting potential anti-aging effects.[5]

-

Intestinal Health and Metabolism: Lys-Lys dipeptides have been shown to influence intestinal morphology, affect the expression of amino acid transporters, and serve as a source of lysine to alleviate deficiency-induced apoptosis.[9][10] This suggests that dipeptides can have significant roles in nutrient absorption and gut health.

-

Drug Delivery and Peptidomimetics: The incorporation of protected or unnatural amino acids can enhance peptide stability against enzymatic degradation. The Z-protected lysine in this dipeptide could serve as a stable intermediate for the synthesis of more complex peptides with improved pharmacokinetic profiles.

The logical next step for researchers would be to synthesize this dipeptide using the protocols outlined and screen it in assays related to oxidative stress, cell metabolism, or as a building block for larger, more complex therapeutic peptides.

Conclusion

L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine represents a synthetically accessible dipeptide with potential applications in various fields of biochemical and pharmaceutical research. This guide provides the foundational knowledge, including detailed synthetic protocols and physicochemical data of its key precursor, to enable researchers to synthesize, characterize, and investigate this molecule. The provided workflows and diagrams serve as a clear visual aid for the synthetic process, facilitating its adoption in the laboratory. Future studies are warranted to elucidate the specific biological activities of this compound.

References

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 5. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Leu-Lys(Z)-OH analogues and derivatives in scientific research

An In-depth Technical Guide to H-Leu-Lys(Z)-OH Analogs and Derivatives in Scientific Research

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and research applications of this compound and its analogs and derivatives. While direct research on this compound is limited, this document extrapolates from studies on structurally related peptides, particularly those containing the Leu-Lys motif, to offer insights into its potential as a lead compound in drug discovery. This guide covers synthetic methodologies, potential biological activities such as enzyme inhibition and antimicrobial effects, hypothetical signaling pathways, and detailed experimental protocols for in vitro assays.

Introduction to this compound and its Analogs

This compound, or L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, is a dipeptide composed of leucine (B10760876) and a lysine (B10760008) residue with its epsilon-amino group protected by a benzyloxycarbonyl (Z) group. This protecting group strategy is common in peptide synthesis to ensure selective amide bond formation. While this compound itself is primarily a building block for the synthesis of larger peptides, the core Leu-Lys motif is a recurring feature in a variety of biologically active peptides.

Derivatives and analogs of this compound are of significant interest in scientific research for several reasons:

-

Enzyme Inhibition: Dipeptide analogs are often explored as inhibitors of proteases and peptidases. For instance, modifications of the peptide backbone, such as the introduction of ketomethylene or hydroxyethylene isosteres, can lead to potent and stable enzyme inhibitors.[1]

-

Antimicrobial and Antitumor Activity: Peptides rich in leucine and lysine residues have demonstrated significant antimicrobial and antitumor properties.[2][3][4] The combination of hydrophobic (Leu) and cationic (Lys) residues allows these peptides to interact with and disrupt microbial and cancer cell membranes.[2]

-

Cell Penetration: The cationic nature of lysine-containing peptides can facilitate cell penetration, making them potential vectors for intracellular drug delivery.[5][6]

This guide will delve into these areas, providing the necessary technical details for researchers to explore the potential of this compound derivatives in their own work.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound derivatives can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

2.1. Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis offers flexibility and is suitable for large-scale production. A general protocol for the synthesis of a dipeptide derivative is as follows:

-

Protection: The N-terminus of the first amino acid (e.g., Leucine) is protected with a suitable group like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

-

Activation: The C-terminus of the N-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester.

-

Coupling: The activated amino acid is then reacted with the free amino group of the second amino acid (e.g., H-Lys(Z)-OH) to form the dipeptide.

-

Deprotection: The N-terminal protecting group is removed to allow for further chain elongation if desired.

2.2. Solid-Phase Peptide Synthesis (SPPS)

SPPS is the more common method for synthesizing longer peptides and peptide libraries. The process involves attaching the C-terminal amino acid to a solid resin support and sequentially adding amino acids.

A typical Fmoc-based SPPS cycle involves:

-

Resin Swelling: The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group from the resin-bound amino acid is removed using a piperidine (B6355638) solution in DMF.

-

Washing: The resin is washed to remove excess piperidine and by-products.

-

Coupling: The next Fmoc-protected amino acid is activated (e.g., with HATU/DIPEA) and coupled to the free amine on the resin.

-

Washing: The resin is washed to remove unreacted reagents.

-

Repeat: The cycle is repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Potential Biological Activities and Quantitative Data

Based on existing research on related compounds, this compound derivatives can be hypothesized to possess several biological activities.

3.1. Enzyme Inhibition

Dipeptide analogs are excellent candidates for the development of enzyme inhibitors, particularly for proteases. By modifying the peptide bond, researchers can create non-hydrolyzable analogs that bind tightly to the enzyme's active site.

Table 1: Quantitative Data for a Ketomethylene Dipeptide Analog as an Aminopeptidase Inhibitor

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| LysK(RS)Phe | Leucine Aminopeptidase | 4 nM | [1] |

| LysK(RS)Phe | Aminopeptidase M | 4 nM | [1] |

This table presents data for a related dipeptide analog to illustrate the potential potency of such compounds.

3.2. Antimicrobial and Antitumor Activity

The combination of hydrophobicity (Leucine) and positive charge (Lysine) in Leu-Lys rich peptides allows them to selectively target and disrupt the negatively charged membranes of bacteria and cancer cells.

Table 2: Antimicrobial Activity of a Leu/Lys-rich Model Peptide (KLW-f)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

| Staphylococcus aureus | 0.5 - 2.0 | [3] |

| Bacillus subtilis | 0.5 - 2.0 | [3] |

| Escherichia coli | 0.5 - 2.0 | [3] |

| Pseudomonas aeruginosa | 0.5 - 2.0 | [3] |

| Salmonella typhimurium | 0.5 - 2.0 | [3] |

| Candida albicans | 0.5 - 2.0 | [3] |

This table shows the potent antimicrobial activity of a model peptide rich in Leu and Lys residues.

Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, we can propose hypothetical pathways based on the potential biological activities of its derivatives.

4.1. Hypothetical Signaling Pathway for a Protease Inhibitor Derivative

A derivative of this compound designed as a protease inhibitor could modulate a signaling pathway where the target protease plays a key role. For example, inhibiting a protease involved in inflammation could lead to a downstream anti-inflammatory effect.

Caption: Hypothetical signaling pathway showing inhibition of a target protease by an this compound derivative.

4.2. Proposed Mechanism of Antimicrobial Action and Host Cell Response

Antimicrobial peptides rich in Leu and Lys often act by disrupting the bacterial cell membrane. This can also lead to the recognition of bacterial components by host immune cells, triggering an inflammatory response.

Caption: Proposed mechanism of antimicrobial action and subsequent host immune response.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

5.1. Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials:

-

Target enzyme

-

Enzyme substrate (preferably chromogenic or fluorogenic)

-

This compound derivative (test inhibitor)

-

Assay buffer (optimized for the target enzyme)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound derivative in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Assay Setup:

-

Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.

-

Include a "no inhibitor" control (100% enzyme activity) and a "no enzyme" blank control.

-

Add 80 µL of the enzyme solution to all wells except the blank.

-

Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15-30 minutes to allow inhibitor binding.

-

-

Initiate Reaction: Add 10 µL of the substrate solution to all wells to start the reaction.

-

Measure Activity: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Normalize the velocities to the "no inhibitor" control to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for IC50 determination.

5.2. Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound derivative (test compound)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Prepare Peptide Dilutions: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate Bacteria: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Controls: Include a positive control (bacteria without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the peptide that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound serves as a valuable starting point for the design and synthesis of novel bioactive peptides. By leveraging the inherent properties of the Leu-Lys motif, researchers can develop derivatives with potent enzyme inhibitory, antimicrobial, and antitumor activities. The experimental protocols and hypothetical frameworks provided in this guide offer a solid foundation for the exploration of this compound analogs in various fields of scientific research and drug development. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted and holds significant promise for the discovery of new therapeutic agents.

References

- 1. Inhibition of aminopeptidases by peptides containing ketomethylene and hydroxyethylene amide bond replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Leu-Lys-rich antimicrobial peptide: activity and mechanism [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and anti-inflammatory activities of a Leu/Lys-rich antimicrobial peptide with Phe-peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

H-Leu-Lys(Z)-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical building block H-Leu-Lys(Z)-OH, its physicochemical properties, synthesis, and its application in peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound, or L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, is a dipeptide building block crucial for the synthesis of complex peptides and peptidomimetics. The presence of the benzyloxycarbonyl (Z) protecting group on the lysine (B10760008) side-chain amine allows for the selective elongation of the peptide backbone without interference from the lysine's nucleophilic side chain. The N-terminal leucine (B10760876) is unprotected, making it ready for coupling to a resin or the C-terminus of another amino acid. This strategic protection scheme makes this compound a valuable reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Peptides incorporating the Leu-Lys motif have garnered significant interest due to their prevalence in bioactive molecules, particularly antimicrobial and anticancer peptides.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. However, data for the constituent protected amino acid, H-Lys(Z)-OH, and general properties of similar dipeptides can be used as a reference.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | H-Lys(Z)-OH | General Protected Dipeptides |

| Molecular Formula | C₂₀H₃₁N₃O₅ | C₁₄H₂₀N₂O₄ | Variable |

| Molecular Weight | 393.48 g/mol | 280.32 g/mol | Variable |

| CAS Number | 34990-61-9 | 1155-64-2 | Variable |

| Appearance | White to off-white solid | White to off-white powder | Typically white to off-white solids |

| Optical Rotation | Data not available | [α]20/D +15.5±1°, c = 1% in 1 M HCl[1] | Variable depending on sequence and protecting groups |

| Purity (typical) | ≥97% (HPLC) | ≥99.0% (NT)[1] | ≥95% (HPLC) |

| Solubility | Soluble in organic solvents like DMF, NMP, and DMSO. Limited solubility in water. | Soluble in 0.1 M HCl (5 mg/mL), slightly soluble in water (1.85 mg/mL), and sparingly soluble in DMSO (<1 mg/mL). | Generally soluble in polar aprotic solvents (DMF, NMP, DMSO) used in peptide synthesis. Solubility can be sequence-dependent and influenced by aggregation. |

Experimental Protocols

Solution-Phase Synthesis of a Protected Dipeptide Fragment (Boc-Leu-Lys(Z)-OMe)

This protocol outlines a general method for the synthesis of a protected dipeptide fragment, which is a common strategy in solution-phase peptide synthesis.

Materials:

-

Boc-Leu-OH

-

H-Lys(Z)-OMe

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

10% aqueous citric acid solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Boc-Leu-OH: Dissolve Boc-Leu-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise with stirring.

-

Coupling Reaction: To the activated Boc-Leu-OH solution, add a solution of H-Lys(Z)-OMe (1.0 eq) in DCM. Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with EtOAc and wash successively with 10% citric acid, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes).

-

Characterization: Characterize the purified Boc-Leu-Lys(Z)-OMe by NMR and mass spectrometry to confirm its identity and purity.

Incorporation of this compound in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the incorporation of the this compound dipeptide building block into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), 20% in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Dipeptide Coupling:

-

In a separate vial, dissolve this compound (3 eq), HOBt or Oxyma Pure (3 eq), and DIC (3 eq) in DMF.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps with the subsequent amino acids in the desired sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z-group from lysine.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reverse-Phase HPLC

Instrumentation:

-

Preparative RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5-60% B over 30 minutes).

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis and Purification.

Signaling Pathway: Antimicrobial Action of Leu-Lys Containing Peptides

Many antimicrobial peptides (AMPs) rich in leucine and lysine residues function by disrupting the bacterial cell membrane. The "carpet" model is a widely accepted mechanism for this action.

Caption: Mechanism of Bacterial Membrane Disruption by Leu-Lys Peptides.

Conclusion

This compound is a versatile and valuable building block for the synthesis of peptides with diverse biological activities. Its strategic protection allows for efficient and controlled peptide chain elongation. The protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this dipeptide in their synthetic endeavors. Further investigation into the specific quantitative properties of this compound will undoubtedly enhance its application in the rational design of novel peptide-based therapeutics.

References

Methodological & Application

Solid-Phase Synthesis of H-Leu-Lys(Z)-OH: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the tripeptide H-Leu-Lys(Z)-OH. The protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers mild reaction conditions and high efficiency. This method involves the stepwise assembly of amino acids on a solid polymer support, simplifying purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing.

The synthesis of this compound is performed on a Wang resin, pre-loaded with the C-terminal amino acid, Lysine (B10760008), with its side-chain protected by a benzyloxycarbonyl (Z) group. The peptide chain is elongated from the C-terminus to the N-terminus. The α-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is removed before the next coupling step using a mild base, typically piperidine (B6355638). The final step involves the cleavage of the synthesized peptide from the resin while preserving the Z-protecting group on the lysine side chain.

Data Presentation

Table 1: Materials and Reagents

| Category | Item | Grade |

| Resin | Fmoc-Lys(Z)-Wang Resin | 0.3 - 0.8 mmol/g loading |

| Amino Acids | Fmoc-Leu-OH | Synthesis Grade |

| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Synthesis Grade |

| HOBt (Hydroxybenzotriazole) | Synthesis Grade | |

| Base | DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade |

| Deprotection Reagent | Piperidine | Synthesis Grade |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade |

| DCM (Dichloromethane) | ACS Grade | |

| Diethyl Ether (anhydrous) | ACS Grade | |

| Cleavage Reagents | TFA (Trifluoroacetic acid) | Reagent Grade |

| TIS (Triisopropylsilane) | Reagent Grade | |

| H₂O | Deionized |

Table 2: Key Experimental Parameters

| Parameter | Value/Range | Notes |

| Synthesis Scale | 0.1 - 0.5 mmol | |

| Resin Swelling Time | 30 - 60 minutes | In DMF |

| Fmoc Deprotection | 20% Piperidine in DMF | 1 x 3 min, 1 x 10 min |

| Amino Acid Coupling | ||

| - Fmoc-Leu-OH | 3 equivalents | Relative to resin loading |

| - HBTU/HATU | 2.9 equivalents | Relative to resin loading |

| - HOBt | 3 equivalents | Can be used with HBTU |

| - DIPEA | 6 equivalents | Relative to resin loading |

| - Coupling Time | 1 - 2 hours | Monitored by Kaiser test |

| Final Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | Preserves the Z-group[1] |

| Cleavage Time | 2 - 3 hours | At room temperature[2] |

Experimental Protocols

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a fritted syringe or an automated peptide synthesizer.

Resin Preparation and Swelling

-

Place Fmoc-Lys(Z)-Wang resin (e.g., 250 mg, 0.4 mmol/g loading for 0.1 mmol scale) into a reaction vessel.

-

Add 5 mL of DMF to the resin.

-

Agitate the mixture gently for 30-60 minutes to allow the resin to swell.

-

Drain the DMF from the vessel.

Fmoc Deprotection of Lysine

-

Add 3 mL of 20% (v/v) piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes and then drain the solution.

-

Add another 3 mL of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution. This step reveals the free amine of the lysine on the resin (H-Lys(Z)-Wang Resin).

Washing after Deprotection

-

Wash the resin by adding 5 mL of DMF, agitating for 1 minute, and then draining. Repeat this washing step five times to ensure complete removal of piperidine and the Fmoc-adduct.

-

Wash the resin with 5 mL of DCM, agitating for 1 minute, and draining. Repeat this washing step three times.

Coupling of Fmoc-Leu-OH

-

Activation Solution: In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) or HATU in 2 mL of DMF. Add DIPEA (6 equivalents, 0.6 mmol) to the activation solution and vortex for 1 minute.

-

Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.[3][4][5][6][7] A negative test (yellow beads) indicates that the coupling is complete. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

Washing after Coupling

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin with 5 mL of DMF, agitating for 1 minute, and draining. Repeat this washing step five times.

-

Wash the resin with 5 mL of DCM, agitating for 1 minute, and draining. Repeat this washing step three times. At this stage, the resin-bound peptide is Fmoc-Leu-Lys(Z)-Wang Resin.

Final Fmoc Deprotection

-

Repeat Step 2 (Fmoc Deprotection) to remove the Fmoc group from the N-terminal Leucine.

-

Repeat Step 3 (Washing after Deprotection). After the final DCM wash, dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Cleavage of this compound from the Resin

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFA, TIS, and water in a volumetric ratio of 95:2.5:2.5. For 10 mL of cocktail, use 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O. This cocktail is designed to cleave the peptide from the Wang resin while leaving the Z-protecting group on the lysine side chain intact.[1]

-

Cleavage Reaction: Add 5-10 mL of the freshly prepared cleavage cocktail to the dried resin in the reaction vessel.

-

Agitate the mixture gently for 2-3 hours at room temperature.[2]

-

Filter the solution from the resin beads into a clean collection tube.

-

Wash the resin beads with 1-2 mL of fresh TFA and combine the filtrates.

Peptide Precipitation and Recovery

-

Concentrate the TFA solution to a small volume (approximately 1 mL) using a gentle stream of nitrogen.

-

Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

Place the tube at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture (e.g., 3000 rpm for 10 minutes).

-

Carefully decant the ether.

-

Wash the peptide pellet twice by resuspending it in 20 mL of cold diethyl ether, centrifuging, and decanting to remove scavengers and residual TFA.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

The resulting white powder is the crude this compound peptide, which can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: SPPS workflow for this compound synthesis.

Caption: Key relationships in the SPPS of this compound.

References

Application Notes and Protocols for Fmoc-Lys(Z)-OH Coupling in Automated Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is crucial for the successful assembly of complex peptide sequences. Fmoc-Lys(Z)-OH, or Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine, is a valuable building block for introducing lysine (B10760008) residues where a different deprotection strategy for the side chain is desired compared to the more common acid-labile Boc group. The benzyloxycarbonyl (Z) group is stable to the mildly basic conditions used for Fmoc group removal and also to the trifluoroacetic acid (TFA) treatment used for final cleavage from many resins.[1] Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd) or strong acids, offering an orthogonal protection scheme.[1] This orthogonality is essential for the synthesis of branched or cyclic peptides and for site-specific modifications of the lysine side chain.[2][3]